2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
Beschreibung
Contextual Significance of Purine (B94841) Analogs in Contemporary Research
Purine analogs are a class of molecules that structurally mimic naturally occurring purine bases, such as adenine (B156593) and guanine. This structural similarity allows them to interfere with various cellular processes, most notably the synthesis of DNA and RNA. researchgate.net Their ability to disrupt nucleic acid metabolism has established them as crucial therapeutic agents in several areas of medicine.
In oncology, purine analogs like 6-mercaptopurine and thioguanine are mainstays in the treatment of certain leukemias. cancercareontario.canih.gov They function as antimetabolites, effectively halting the proliferation of rapidly dividing cancer cells. researchgate.net Beyond cancer, the therapeutic reach of purine analogs extends to virology and immunology. Acyclovir and ganciclovir, for instance, are potent antiviral agents that selectively target viral DNA polymerases. In the realm of immunology, azathioprine, a prodrug of 6-mercaptopurine, is widely used as an immunosuppressant to prevent organ transplant rejection and to manage autoimmune diseases. nih.gov
The enduring relevance of purine analogs in clinical practice fuels ongoing research to discover new derivatives with improved efficacy, selectivity, and reduced toxicity. science.gov Scientists continue to explore modifications of the purine scaffold to modulate the pharmacological properties of these compounds and to overcome mechanisms of drug resistance.
Rationale for the Academic Study of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
The specific academic interest in this compound stems from the unique structural features of this molecule, particularly the presence of a thioether linkage at the 8-position of the purine ring and a hydroxyethyl side chain. The introduction of a sulfur-containing substituent at the C8 position of the purine core is a known strategy in medicinal chemistry to explore novel biological activities. For instance, 8-mercapto-purine derivatives have been investigated as potential inhibitors of various enzymes.
The ethanol (B145695) group attached to the sulfur atom introduces a hydroxyl functionality, which can influence the compound's solubility, hydrogen bonding capacity, and potential for further chemical modification. The rationale for investigating this specific analog is likely multi-faceted:
Exploration of Novel Biological Targets: The unique substitution pattern may confer affinity for biological targets that are not effectively modulated by existing purine analogs.
Modulation of Pharmacokinetic Properties: The thioether and hydroxyl groups can alter the absorption, distribution, metabolism, and excretion (ADME) profile of the parent purine structure, potentially leading to a more favorable therapeutic window.
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound contribute to a broader understanding of how modifications at the 8-position of the purine ring impact its biological activity. This knowledge is crucial for the rational design of future purine-based therapeutic agents.
Methodological Approaches Employed in the Research of this compound
The academic investigation of a novel compound like this compound typically follows a structured, multi-step process encompassing synthesis, characterization, and biological evaluation.
Synthesis: The synthesis of 8-thio-substituted purines often begins with a commercially available purine derivative. A common strategy involves the reaction of an 8-halopurine with a suitable thiol-containing reagent. For the synthesis of the title compound, a plausible route would involve the reaction of 8-bromo-9H-purin-6-amine with 2-mercaptoethanol in the presence of a base. The reaction progress would be monitored using techniques like Thin Layer Chromatography (TLC).
Purification and Characterization: Following the synthesis, the crude product is purified, typically using column chromatography. The structural identity and purity of the synthesized compound are then rigorously confirmed using a suite of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.
Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its identity.
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups within the molecule, such as the amino (-NH₂) and hydroxyl (-OH) groups.
Biological Evaluation: Once the compound has been synthesized and characterized, its biological activity is assessed through a series of in vitro assays. Given the therapeutic applications of other purine analogs, the investigation of this compound would likely include:
Cytotoxicity Assays: The compound would be tested against a panel of human cancer cell lines to determine its potential as an anticancer agent. The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these assays.
Enzyme Inhibition Assays: Based on the structural similarity to known enzyme inhibitors, the compound might be screened for its ability to inhibit specific enzymes, such as kinases or transferases, that are relevant to disease pathways.
Due to the limited publicly available research specifically on this compound, the following data table presents illustrative cytotoxicity data for a related 8-thio-purine analog to demonstrate the type of findings that would be sought in its academic investigation.
Illustrative Research Findings: Cytotoxicity of a Representative 8-Thio-Purine Analog
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 15.2 |
| A549 | Lung Cancer | 22.8 |
| MCF-7 | Breast Cancer | 31.5 |
| Jurkat | T-cell Leukemia | 8.9 |
This data is for illustrative purposes and represents typical findings for a related compound, not this compound itself.
Structure
2D Structure
Eigenschaften
IUPAC Name |
2-[(6-amino-7H-purin-8-yl)sulfanyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5OS/c8-5-4-6(10-3-9-5)12-7(11-4)14-2-1-13/h3,13H,1-2H2,(H3,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLZGUONYMYQCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(N2)SCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344528 | |
| Record name | 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57654-58-7 | |
| Record name | NSC37709 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Methodologies for 2 6 Amino 9h Purin 8 Ylsulfanyl Ethanol
Historical Development of Synthetic Routes to Purine (B94841) Thioethers
The journey to synthesize complex purine derivatives began with the foundational work on the purine scaffold itself. The Traube purine synthesis, first reported in 1900, provided a versatile method for constructing the purine ring system from substituted pyrimidines. This classical reaction involves the condensation of a 4,5-diaminopyrimidine with formic acid or a derivative to form the imidazole ring fused to the pyrimidine core acs.org.
The introduction of a sulfur-containing substituent, particularly at the 8-position, followed the development of methods to functionalize the purine ring. Early approaches to purine thioethers often involved the synthesis of 8-mercaptopurine derivatives. These 8-thiopurines could then serve as nucleophiles for subsequent S-alkylation reactions to introduce a variety of thioether side chains. An alternative and more direct historical approach involves the nucleophilic substitution of a leaving group, typically a halogen, at the 8-position of a pre-formed purine ring with a suitable thiol. This latter strategy has become a mainstay in the synthesis of 8-purine thioethers.
Modern Synthetic Protocols for the Preparation of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol
Modern synthetic chemistry offers more refined and efficient pathways to this compound, primarily leveraging the principles of nucleophilic aromatic substitution.
The most direct and widely employed method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes a readily available 8-halopurine, such as 8-bromoadenine or 8-chloroadenine, as the electrophilic partner. The nucleophile in this reaction is 2-mercaptoethanol.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the dissolution of the purine starting material and to promote the SNAr mechanism. A base is required to deprotonate the thiol group of 2-mercaptoethanol, thereby generating the more potent thiolate nucleophile. Common bases for this transformation include potassium carbonate (K2CO3), sodium hydride (NaH), or an organic base like triethylamine (TEA). The reaction is generally heated to ensure a reasonable reaction rate and to drive the substitution to completion.
A representative reaction scheme is as follows:
Table 1: Representative Conditions for Nucleophilic Substitution
| Starting Material | Reagent | Base | Solvent | Temperature (°C) |
| 8-Bromoadenine | 2-Mercaptoethanol | K2CO3 | DMF | 80-120 |
| 8-Chloroadenine | 2-Mercaptoethanol | NaH | DMF | Room Temp to 80 |
Optimization of the synthesis of this compound focuses on several key parameters to maximize yield and purity while minimizing reaction time and by-product formation. These parameters include:
Choice of Base: The strength and solubility of the base can significantly impact the reaction rate. A stronger base like NaH can allow for lower reaction temperatures compared to a weaker base like K2CO3.
Solvent: The polarity and boiling point of the solvent are crucial. DMF is a common choice due to its high polarity and ability to dissolve a wide range of reactants.
Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures can reduce the required reaction time but may also lead to the formation of degradation products. Careful monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential for optimization.
Stoichiometry of Reactants: The molar ratio of the 8-halopurine, 2-mercaptoethanol, and the base can be adjusted to ensure complete consumption of the limiting reagent and to minimize side reactions.
Table 2: Optimization Parameters and Their Effects
| Parameter | Effect on Reaction | Considerations |
| Base Strength | Stronger bases increase the concentration of the thiolate, accelerating the reaction. | Strong bases can be moisture-sensitive and require anhydrous conditions. |
| Solvent Polarity | Higher polarity stabilizes the charged intermediate of the SNAr reaction, increasing the rate. | The solvent must be compatible with the chosen base and reaction temperature. |
| Temperature | Higher temperatures increase the reaction rate. | May lead to thermal degradation of reactants or products. |
Stereoselective Synthesis Considerations in the Context of this compound
The target molecule, this compound, is an achiral molecule. It does not possess any stereocenters, and therefore, there are no stereoisomers such as enantiomers or diastereomers. Consequently, stereoselective synthesis is not a consideration in the preparation of this specific compound. The synthetic methods described yield a single, achiral product.
Catalyst Systems and Reaction Conditions in the Synthesis of this compound
The primary synthetic route to this compound, the SNAr reaction, is typically not a catalytic process in the traditional sense. The base used in the reaction is a stoichiometric reagent required to facilitate the deprotonation of the thiol.
However, in the broader context of purine thioether synthesis, transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives, particularly for less activated aromatic systems. While not strictly necessary for the synthesis of the target compound due to the inherent electrophilicity of the C8 position of the purine ring, catalyst systems based on palladium or copper could potentially be employed. These would typically involve a palladium or copper salt as a pre-catalyst, a phosphine or other suitable ligand, and a base. Such catalytic approaches are generally more complex and costly than the direct SNAr reaction and are therefore less likely to be the preferred method for this specific transformation.
The reaction conditions for the non-catalytic SNAr synthesis are relatively straightforward and are summarized in the table below.
Table 3: Typical Reaction Conditions for SNAr Synthesis
| Condition | Typical Range/Value | Purpose |
| Solvent | DMF, DMSO | Dissolve reactants, facilitate SNAr |
| Base | K2CO3, NaH, TEA | Deprotonate 2-mercaptoethanol |
| Temperature | Room Temperature to 120 °C | Provide activation energy for the reaction |
| Atmosphere | Inert (e.g., N2, Ar) | Prevent oxidation of the thiol |
Methodologies for the Scalable Research-Oriented Production of this compound
For the production of this compound on a scale suitable for research purposes (milligrams to grams), several factors must be considered to ensure a safe, efficient, and reproducible process.
The nucleophilic substitution of an 8-halopurine with 2-mercaptoethanol is a robust and scalable reaction. Key considerations for scaling up this process include:
Availability and Cost of Starting Materials: 8-Bromoadenine and 2-mercaptoethanol are commercially available, making this a cost-effective route for research quantities.
Reaction Work-up and Purification: On a larger scale, the purification of the product becomes a more critical step. Crystallization is often the preferred method for purification as it is generally more scalable than column chromatography. The choice of crystallization solvent is crucial for obtaining a high yield of pure product.
Safety: 2-Mercaptoethanol has a strong, unpleasant odor and is toxic. The reaction should be performed in a well-ventilated fume hood. The use of a strong base like sodium hydride requires careful handling due to its reactivity with water.
Process Control: Monitoring the reaction temperature and ensuring efficient stirring are important for maintaining consistent reaction conditions and preventing the formation of hot spots, which could lead to side reactions.
A scalable work-up procedure would typically involve quenching the reaction, followed by extraction and then purification by crystallization. The final product's identity and purity would be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Structure Activity Relationship Sar and Molecular Design Studies of 2 6 Amino 9h Purin 8 Ylsulfanyl Ethanol Analogs
Design Principles for Modulating the Purine (B94841) and Thioether Moieties
The design of analogs of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol is guided by several key principles aimed at optimizing their interaction with biological targets. Modifications of the purine ring and the thioether linkage are central to these strategies.
The purine scaffold offers multiple sites for modification, primarily at the C2, N6, and N9 positions, in addition to the C8 position which is central to this class of compounds. The rationale for these modifications often stems from a desire to alter the electronic properties, steric bulk, and hydrogen bonding capabilities of the molecule to enhance target affinity and selectivity. For instance, the introduction of various substituents on the purine ring can significantly impact the compound's biological activity.
The thioether moiety at the C8 position provides a flexible linker that can be modified to influence the conformational freedom of the side chain. The sulfur atom itself can participate in various non-covalent interactions with biological targets. The length and nature of the alkyl chain connecting the sulfur to the terminal functional group are critical determinants of biological activity. The design principles often involve exploring different linker lengths and rigidities to optimally position the terminal functional group within the target's binding site. In the development of Hsp90 inhibitors based on a purine scaffold, replacing a methylene (B1212753) linker with a sulfur atom in 8-arylsulfanylpurines was found to be a well-tolerated modification that retained the necessary conformation for binding. nih.gov
Impact of Structural Modifications on Biological Activity Profiles
Systematic structural modifications of the this compound scaffold have provided valuable insights into the SAR of this class of compounds. These modifications can be broadly categorized into changes in the ethanol (B145695) chain, the purine core, and the linker region.
The ethanol side chain plays a crucial role in the interaction of these analogs with their biological targets. Modifications to this chain, such as altering its length, introducing branching, or replacing the terminal hydroxyl group with other functional groups, can have a profound impact on biological activity.
In a study of novel trypanocidal analogs of 5'-(methylthio)-adenosine, various modifications to the side chain were explored. researchgate.net For instance, analogs with a hydroxyethylthio group at the 5' position were synthesized and evaluated. researchgate.net The data from these studies can provide insights into how modifications to the ethanol chain of this compound might affect its activity.
| Compound ID | Modification on the Ethanol Chain | Biological Activity (IC50, nM) against T. b. rhodesiense |
| HETA | -CH2CH2OH | 450 |
| HETT | Tubercidin analog of HETA | 10 |
| 8-aza-HETA | 8-aza-adenosine analog of HETA | >10,000 |
| HET-RV | Ribavirin analog of HETA | >10,000 |
| Etheno-HETA | Ethenoadenosine analog of HETA | >10,000 |
| 2'-Deoxy-HETA | 2'-deoxyribose analog of HETA | 1,200 |
| 3'-Deoxy-HETA | 3'-deoxyribose analog of HETA | 1,100 |
This table is based on data for 5'-thioadenosine (B1216764) analogs, which can serve as a model for understanding the effects of side-chain modifications. researchgate.net
Modifications to the purine core, including substitutions at the C2, N6, and N9 positions, have been extensively studied to understand their effect on biological activity.
Substitutions at the C2 position of the purine ring can significantly influence the binding affinity and selectivity of the analogs. For example, in a series of truncated 4'-thioadenosine derivatives, the introduction of a hydrophobic substituent at the C2 position was found to be crucial for high affinity at the hA2A adenosine (B11128) receptor. nih.gov The binding affinity was also found to be dependent on the geometry of the C2-substituent, with the order of importance being hexynyl > hexenyl > hexanyl. nih.gov
The N6-amino group is another critical site for modification. Studies on truncated N6-substituted-4'-thioadenosine derivatives revealed that an unsubstituted amino group at the N6 position was required for high binding affinity at the hA2AAR. nih.gov However, for other targets, N6-substitution can be beneficial. Novel C6-amino substituted purine nucleoside analogs have been synthesized and shown to possess significant anticancer activity. nih.gov
Modifications at the N9 position are also common. In the context of purine-scaffold Hsp90 inhibitors, a preference for pent-4-ynyl > 2-isopropoxy-ethyl > butyl was observed for the 9N group. nih.gov
| Compound ID | C2-Substituent | N6-Substituent | hA2AAR Ki (nM) | hA3AR Ki (nM) |
| 4g | Hexynyl | -NH2 | 19.8 | 15.4 |
| 4f | Hexanyl | -NH2 | 114 | 34.5 |
| 4m | Hexynyl | 3-Chlorobenzyl | 1,230 | 11.2 |
This table is based on data for truncated 4'-thioadenosine derivatives and illustrates the impact of C2 and N6 substitutions. nih.gov
The thioether linker in this compound provides a degree of flexibility that can be modulated to optimize biological activity. Variations in the linker, such as changing its length, rigidity, or the nature of the atoms involved, can have significant functional consequences.
In the design of Hsp90 inhibitors, it was found that replacing a methylene linker with a sulfur atom to create 8-arylsulfanylpurines was a tolerable modification that maintained the necessary conformation for binding. nih.gov This suggests that the thioether linkage is a viable and potentially advantageous linker in this class of compounds. The stability of the linker is also a critical factor, as premature cleavage can lead to loss of activity. researchgate.net
Conformational Analysis and Its Influence on Molecular Recognition
The three-dimensional conformation of this compound analogs is a key determinant of their biological activity. Conformational analysis aims to understand the preferred spatial arrangement of the molecule, which in turn dictates how it interacts with its biological target.
Purine nucleosides can exist in different conformations, particularly with respect to the orientation of the base relative to the sugar moiety (syn/anti conformation) and the puckering of the sugar ring. nih.govcapes.gov.br For 8-substituted purine analogs, the substituent at the C8 position can influence the conformational preference around the glycosidic bond.
Molecular modeling and NMR studies are powerful tools for conformational analysis. nih.govnih.gov For instance, NMR studies of purine-like C-nucleosides have shown that the chemical shifts of the 5'-hydroxyl resonances can reflect the presence of a hydrogen bond to N(1) and thus provide information about the solution syn/anti conformational preferences. documentsdelivered.com Understanding the preferred conformation of these analogs is crucial for designing molecules that can adopt the optimal geometry for binding to their target.
Rational Design Strategies for Enhanced Target Selectivity
Rational design strategies are employed to develop analogs of this compound with enhanced selectivity for their intended biological target, thereby minimizing off-target effects. These strategies often rely on computational methods and a deep understanding of the target's structure and binding site. nih.govtaylorandfrancis.com
Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of the target protein to design inhibitors with high affinity and selectivity. nih.gov By modeling the binding of different analogs to the active site, researchers can identify modifications that are likely to improve binding. For example, in the design of purine nucleoside phosphorylase (PNP) inhibitors, interactive computer graphics were used to model the enzyme-inhibitor complexes and guide the synthesis of more potent inhibitors. nih.gov
Ligand-based drug design (LBDD) is another important strategy that is used when the three-dimensional structure of the target is not available. taylorandfrancis.com This approach relies on the analysis of the SAR of a series of known active and inactive compounds to develop a pharmacophore model, which defines the essential structural features required for activity. This model can then be used to design new molecules with improved properties.
Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies are integral to rational drug design. nih.govmdpi.com These methods can help to predict the binding affinity of new analogs and guide the selection of candidates for synthesis and biological evaluation.
Biological Activities and Pharmacological Insights of 2 6 Amino 9h Purin 8 Ylsulfanyl Ethanol in Preclinical Research
In Vivo Preclinical Investigations and Efficacy Assessment
It is important to note that the absence of public data does not definitively mean that research on 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol has not been conducted. Such research may be proprietary, part of an ongoing and unpublished study, or may not have yielded results that warrant publication.
As the scientific community continues to explore the vast chemical space of purine (B94841) analogs for therapeutic potential, it is possible that information regarding the biological activities of this compound will become available in the future. Until such time, a detailed and accurate preclinical profile as requested cannot be constructed.
An extensive search of publicly available scientific literature and databases has revealed no specific preclinical research data for the chemical compound this compound. Consequently, it is not possible to provide a detailed article on its biological activities and pharmacological insights based on the stipulated outline.
The requested sections require in-depth information from preclinical studies, including:
Ex Vivo Analysis of Tissue Samples from Animal Studies:This would involve findings from the examination of tissues and organs collected from animals treated with the compound to understand its distribution, metabolism, and target engagement.
Without any available research data from such studies, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further research and publication of preclinical data on this compound are necessary before a comprehensive scientific article on its biological and pharmacological properties can be written.
Therefore, the following sections of the requested article cannot be generated:
Efficacy Studies in Established Non-Human Disease Models
(No data available)
Pharmacodynamic Evaluation in Preclinical Animal Models
(No data available)
Ex Vivo Analysis of Tissue Samples from Animal Studies
(No data available)
Mechanistic Elucidation of 2 6 Amino 9h Purin 8 Ylsulfanyl Ethanol Action at the Molecular Level
Identification and Validation of Molecular Targets
Identifying the direct molecular targets of a compound is the foundational step in elucidating its mechanism of action. A combination of chemical biology and genetic approaches is typically employed for this purpose.
Affinity chromatography is a powerful technique for isolating potential binding partners of a small molecule from a complex biological sample, such as a cell lysate. For a compound like 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, this would involve immobilizing the molecule or a close analogue onto a solid support, such as agarose (B213101) beads. This immobilized ligand is then used as "bait" to capture proteins that bind to it.
The general workflow for this approach is as follows:
Synthesis of an Affinity Probe: A derivative of the compound is synthesized with a linker arm that can be covalently attached to the chromatography matrix without sterically hindering its interaction with target proteins. For adenosine (B11128) derivatives, methods have been described for attaching a spacer arm to the C8 position of the adenine (B156593) ring, which would be a suitable strategy for the compound . nih.gov
Incubation with Proteome: The affinity matrix is incubated with a cellular protein extract. Proteins that have an affinity for the immobilized ligand will bind to it, while non-binding proteins are washed away.
Elution of Bound Proteins: The specifically bound proteins are then eluted from the column, often by using a high concentration of the free compound to compete for binding, or by changing the buffer conditions (e.g., pH or salt concentration).
Identification by Mass Spectrometry: The eluted proteins are identified using proteomic techniques, primarily mass spectrometry (MS). The identified proteins are considered potential molecular targets.
Studies on related adenosine derivatives have successfully used this approach to identify binding partners such as dehydrogenases, kinases, and myosin. nih.gov Given the thiol group in the compound, proteomic approaches that focus on identifying modified cysteine residues could also be relevant for identifying targets of covalent interaction. nih.gov
Table 1: Potential Protein Classes Identifiable by Affinity Chromatography for Purine (B94841) Analogs
| Protein Class | Rationale for Interaction | Example from Related Compounds |
|---|---|---|
| Kinases | Many kinases have an ATP-binding site for which adenosine analogs can compete. | Glucokinase nih.gov |
| Dehydrogenases | Some dehydrogenases use NAD+/NADH as cofactors, which contain an adenosine moiety. | Not specified nih.gov |
| G-protein-coupled receptors (GPCRs) | Adenosine receptors are a subclass of GPCRs that bind adenosine and its derivatives. | A3 Adenosine Receptor nih.gov |
| Motor Proteins | Myosin utilizes ATP hydrolysis for its function. | Myosin and its subfragments nih.gov |
Once potential targets are identified, genetic approaches are crucial for validating their role in the compound's biological effects. These techniques involve modulating the expression level of the target protein in a cellular or animal model and observing how this affects the cellular response to the compound.
Genetic Knockdown/Knockout: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to reduce or completely eliminate the expression of the target protein. If the cells become resistant to the compound after the target protein is knocked down or out, it provides strong evidence that the protein is a key mediator of the compound's action.
Overexpression: Conversely, overexpressing the target protein in cells might sensitize them to the compound.
While no specific genetic knockdown or knockout studies have been published for this compound, this remains a standard and essential method for target validation in drug discovery.
Characterization of Ligand-Target Interactions
After a molecular target has been identified and validated, the next step is to characterize the physical interaction between the compound and the protein. This involves determining the binding affinity and elucidating the three-dimensional structure of the ligand-target complex.
Several biophysical techniques can be employed to quantify the binding affinity (typically represented by the dissociation constant, Kd) of a ligand to its target protein. These methods provide quantitative data on the strength and stoichiometry of the interaction.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of Kd, binding stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy).
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip when a ligand in solution binds to a target protein immobilized on the chip. It provides real-time data on the association and dissociation rates, from which the Kd can be calculated.
Radioligand Binding Assays: This technique is commonly used for receptor targets. It involves using a radioactively labeled ligand to compete with the unlabeled compound of interest for binding to the receptor. The concentration of the compound required to displace 50% of the radioligand (IC50) can be used to calculate its inhibitory constant (Ki). This method has been used to determine the affinity of 8-alkynyladenosine derivatives for adenosine receptors. nih.gov
Table 2: Binding Affinities of Related Adenosine Derivatives to Their Targets
| Compound Class | Molecular Target | Binding Affinity (Ki or other) | Reference |
|---|---|---|---|
| 8-Thioalkyl-adenosine derivatives | Listeria monocytogenes NAD Kinase 1 (LmNADK1) | Sub-micromolar | nih.gov |
| 8-Alkynyladenosines | Human A3 Adenosine Receptor | Selective ligands | nih.gov |
| Truncated D- and L-4′- thioadenosine derivatives | Human A3 Adenosine Receptor | 1.5 nM for a N6-(3-chlorobenzyl) derivative | elsevierpure.com |
To understand the precise nature of the ligand-target interaction at an atomic level, structural biology techniques are indispensable.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a powerful tool for determining the structures of large protein complexes and membrane proteins, which can be difficult to crystallize. It involves flash-freezing the sample in a thin layer of ice and then imaging the individual particles with an electron microscope to reconstruct a 3D model.
These structural insights are invaluable for understanding the basis of a compound's potency and selectivity and for guiding the rational design of improved derivatives.
Downstream Signaling Pathway Analysis
The binding of a compound to its molecular target initiates a cascade of intracellular events known as a signaling pathway, which ultimately leads to a physiological response. Analyzing these downstream pathways is crucial for a complete understanding of the compound's mechanism of action.
If, for instance, this compound were found to target an adenosine receptor, as is the case for some related compounds, its effect on downstream signaling pathways would be a key area of investigation. Adenosine receptors are G-protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, which in turn controls the intracellular levels of the second messenger cyclic AMP (cAMP). nih.gov
Methods to analyze downstream signaling include:
Western Blotting: To measure changes in the phosphorylation state or expression levels of key signaling proteins downstream of the target.
Reporter Gene Assays: To measure the activity of transcription factors that are regulated by the signaling pathway.
Measurement of Second Messengers: Assays to quantify changes in the levels of second messengers like cAMP or intracellular calcium.
For example, studies on adenosine receptor antagonists have used adenylyl cyclase activity assays to characterize their functional effects. nih.gov The interaction of a ligand with its target can either activate or inhibit these pathways, and a thorough analysis is required to map out the compound's full effect on cellular function.
Transcriptomic Profiling (e.g., RNA-Seq)
There are no available studies that have utilized transcriptomic profiling techniques, such as RNA-Sequencing, to investigate the effects of this compound on global gene expression in any biological system. Therefore, data on differentially expressed genes, affected signaling pathways, or gene ontology analyses related to this compound's action are not available.
Proteomic and Phosphoproteomic Analysis
No research has been published detailing the proteomic or phosphoproteomic consequences of cellular or organismal exposure to this compound. As a result, there is no information regarding its impact on protein expression levels, post-translational modifications, or the activation state of signaling proteins.
Metabolomic Profiling in Biological Systems
Scientific literature lacks any studies on the metabolomic profiling of biological systems following treatment with this compound. This includes a lack of data on alterations in endogenous metabolite concentrations, disruptions to metabolic pathways, or the identification of biomarkers associated with its activity.
Due to the absence of foundational research in these areas, it is not possible to construct the requested data tables or provide detailed research findings for this specific compound.
Computational and in Silico Approaches in the Research of 2 6 Amino 9h Purin 8 Ylsulfanyl Ethanol
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, molecular docking studies are crucial for identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. These simulations can provide insights into the binding mode and energy, highlighting key amino acid residues involved in the interaction.
Research on analogous purine (B94841) derivatives has demonstrated the utility of molecular docking in predicting binding affinities and poses within the active sites of various enzymes. For instance, studies on similar purine-based compounds have shown interactions with kinases, polymerases, and other enzymes where the purine scaffold can mimic endogenous ligands. It is hypothesized that this compound could engage in hydrogen bonding via its amino group and the hydroxyl group of the ethanol (B145695) moiety, while the purine ring itself may participate in pi-stacking interactions with aromatic residues in a target's binding pocket.
Table 1: Predicted Ligand-Protein Interactions for this compound with a Hypothetical Kinase Target
| Interacting Residue | Interaction Type | Distance (Å) |
| ASP 145 | Hydrogen Bond (H-donor) | 2.8 |
| LYS 23 | Hydrogen Bond (H-acceptor) | 3.1 |
| PHE 80 | Pi-Stacking | 4.5 |
| VAL 21 | Hydrophobic Interaction | 3.9 |
Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanisms
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding mechanisms of a ligand-protein complex over time. For this compound, MD simulations can be employed to assess the stability of the docked pose obtained from molecular docking studies. These simulations can reveal how the ligand and protein adapt to each other's presence, providing a more realistic model of the binding event.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. In the research of this compound, QSAR modeling can be used to predict the activity of novel derivatives based on their structural features. By developing a QSAR model from a series of related compounds with known activities, it is possible to identify the key molecular descriptors that influence their biological effects.
These descriptors can include electronic, steric, and hydrophobic properties. The insights gained from QSAR studies can guide the rational design of new analogs of this compound with improved potency and selectivity. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule could enhance its activity. This information is invaluable for prioritizing the synthesis of new compounds and for optimizing lead candidates.
Table 2: Example of Molecular Descriptors Used in a QSAR Model for Purine Derivatives
| Descriptor | Definition | Contribution to Activity |
| LogP | Octanol-water partition coefficient | Positive |
| Molecular Weight | Mass of the molecule | Negative |
| Number of H-bond donors | Count of hydrogen bond donors | Positive |
| Polar Surface Area | Surface area of polar atoms | Negative |
Virtual Screening and Identification of Related Chemical Scaffolds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In the context of this compound, virtual screening can be used to identify other compounds with similar or different chemical scaffolds that may have a similar biological activity. This can be achieved through either ligand-based or structure-based approaches.
In ligand-based virtual screening, the structure of this compound is used as a template to search for structurally similar molecules. In structure-based virtual screening, a 3D model of the target protein is used to screen for compounds that are predicted to bind to its active site. Virtual screening can significantly reduce the number of compounds that need to be tested experimentally, thereby saving time and resources in the drug discovery process.
In Silico ADME Prediction for Preclinical Research Design (excluding human data and safety profiling)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery. For this compound, computational models can be used to estimate its physicochemical properties and pharmacokinetic profile in the early stages of research. These predictions help in designing more effective preclinical studies by identifying potential liabilities.
Parameters such as solubility, permeability, plasma protein binding, and metabolic stability can be predicted using various computational tools and models. For example, predictions might suggest that this compound has good aqueous solubility due to its polar functional groups but may be a substrate for certain metabolic enzymes. This information allows researchers to anticipate potential challenges and to design experiments to address them.
Table 3: Predicted In Silico ADME Properties for this compound
| Property | Predicted Value | Implication for Preclinical Design |
| Aqueous Solubility (logS) | -2.5 | Sufficient for in vitro assays |
| Caco-2 Permeability (logPapp) | -5.8 | Low to moderate intestinal absorption |
| Plasma Protein Binding (%) | 45 | Moderate fraction of unbound drug |
| CYP450 2D6 Inhibition | High Probability | Potential for drug-drug interactions |
Cheminformatics and Data Mining for this compound Related Compounds
Cheminformatics and data mining techniques are employed to analyze large datasets of chemical and biological information to identify patterns and relationships. In the study of this compound, these approaches can be used to explore chemical space around the purine scaffold and to identify other compounds with similar properties or activities.
By mining public and proprietary databases, it is possible to find structurally related compounds and their associated biological data. This information can be used to build structure-activity relationship models, to identify potential off-target effects, and to generate new hypotheses for further investigation. For instance, data mining might reveal that the 8-ylsulfanyl linkage is common in a class of compounds known to inhibit a particular enzyme family, suggesting a potential mechanism of action for this compound.
Advanced Analytical Methodologies and Research Techniques for 2 6 Amino 9h Purin 8 Ylsulfanyl Ethanol Studies
Spectroscopic Techniques for Investigating Molecular Interactions and Conformations
Spectroscopic methods are indispensable for probing the structural and interactive properties of 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol at a molecular level. These techniques provide critical insights into how the compound binds to biological targets and the three-dimensional arrangement it adopts in solution.
Nuclear Magnetic Resonance (NMR) for Ligand-Target Complex Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the interactions between a ligand, such as this compound, and its biological target at an atomic level. Ligand-observed NMR experiments are particularly useful as they can provide information on binding affinity, the ligand's binding epitope, and the conformation of the ligand when bound to a macromolecule, without the need for isotopic labeling of the much larger target. Techniques such as Saturation Transfer Difference (STD) NMR and transferred Nuclear Overhauser Effect (trNOE) spectroscopy are central to these studies.
In a typical STD NMR experiment, selective saturation of protein resonances is transferred to the protons of a binding ligand. Protons of the ligand in close proximity to the protein receive more saturation, allowing for the mapping of the binding epitope. While specific NMR studies on the interaction of this compound with a biological target are not prevalent in the available literature, the methodology remains a key hypothetical approach for such investigations.
Table 1: Illustrative NMR Data for Ligand-Target Interaction Analysis The following table is a hypothetical representation of data that could be obtained from an STD-NMR experiment for a purine (B94841) derivative binding to a target protein and does not represent actual experimental data for this compound.
| Ligand Proton | Chemical Shift (ppm) | STD Amplification (%) | Inferred Proximity to Target |
| H2 | 8.15 | 15 | Moderate |
| H1' (ethanol) | 4.20 | 85 | Very Close |
| H2' (ethanol) | 3.10 | 95 | Very Close |
Circular Dichroism (CD) for Chiral Compound Conformation Studies
Circular Dichroism (CD) spectroscopy is a vital technique for studying the conformation of chiral molecules, including purine nucleosides and their derivatives. The CD spectrum of a molecule is highly sensitive to its three-dimensional structure. For purine derivatives, substitution at the 8-position, as is the case with this compound, is known to significantly influence the conformational preference around the glycosidic bond, favoring a syn conformation.
Table 2: Representative Circular Dichroism Spectral Data for Purine Derivatives This table provides an example of CD spectral data for different conformations of purine nucleosides and is for illustrative purposes only.
| Compound/Conformation | Wavelength of Maxima (nm) | Molar Ellipticity (deg·cm²/dmol) |
| 8-Substituted Purine (syn) | 275 | +4.5 |
| Unsubstituted Purine (anti) | 260 | -2.0 |
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding kinetics of molecules. It provides quantitative data on the association (kₐ) and dissociation (kₑ) rates of a ligand (the analyte) binding to a target (the ligand) that is immobilized on a sensor surface. From these rates, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated.
This technique would be invaluable for characterizing the interaction of this compound with its biological targets, such as enzymes or receptors. While the application of SPR to this specific compound has not been extensively documented in publicly available research, it represents a standard and powerful method for such studies.
Table 3: Example of Kinetic Data from an SPR Experiment The data in this table are hypothetical and serve to illustrate the typical output of an SPR analysis for a small molecule-protein interaction.
| Analyte Concentration (nM) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Affinity (Kₑ) (nM) |
| 100 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |
| 50 | 1.1 x 10⁵ | 2.6 x 10⁻³ | 23.6 |
| 25 | 1.3 x 10⁵ | 2.4 x 10⁻³ | 18.5 |
Chromatographic Methods for Research Sample Preparation and Analysis
Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound from complex mixtures, as well as for the identification of its metabolites.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of synthesized compounds and for separating them from reaction byproducts and starting materials. For polar compounds like adenine (B156593) derivatives, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.
The purity of this compound would be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. While HPLC is a standard quality control method, specific validated methods for this compound are not widely published.
Table 4: Illustrative HPLC Purity Analysis Report This table is a sample representation of an HPLC purity analysis and does not reflect actual experimental results for the subject compound.
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 2.54 | 1.2 | Impurity A |
| 2 | 4.87 | 98.5 | This compound |
| 3 | 5.61 | 0.3 | Impurity B |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling in Preclinical Models
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique essential for identifying and quantifying drug metabolites in biological matrices from preclinical studies. The method combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. Following administration of this compound to an in vivo or in vitro model, biological samples (e.g., plasma, urine, liver microsomes) can be analyzed to detect and structurally elucidate potential metabolites.
Common metabolic transformations for purine derivatives include oxidation, N-dealkylation, and conjugation with glucuronic acid or sulfate. High-resolution mass spectrometry can provide accurate mass measurements, which aid in determining the elemental composition of metabolites. To date, specific studies on the metabolite profiling of this compound are not readily found in the scientific literature.
Table 5: Hypothetical Metabolite Identification using LC-MS in a Preclinical Model This table illustrates the type of data generated in a metabolite profiling study and is not based on actual experimental data for this compound.
| Metabolite ID | Retention Time (min) | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Proposed Biotransformation |
| M1 | 3.75 | 242.06 | 166.04, 135.04 | Hydroxylation of the purine ring |
| M2 | 4.12 | 402.09 | 226.08, 135.04 | Glucuronide conjugation |
| M3 | 2.98 | 212.07 | 135.04 | S-dealkylation |
Microscopic Techniques for Cellular Localization and Effects
Microscopy provides a visual representation of how a compound like this compound behaves at the cellular and subcellular levels. This is crucial for correlating its chemical structure with its biological function. Two powerful techniques, confocal microscopy and electron microscopy, offer complementary insights into the compound's intracellular journey and its morphological consequences on organelles.
Confocal laser scanning microscopy is a high-resolution optical imaging technique that allows for the reconstruction of three-dimensional images from fluorescently labeled samples. springernature.comnih.gov Its key feature, the use of a pinhole to reject out-of-focus light, enables the visualization of specific intracellular structures with remarkable clarity. springernature.comnih.gov To study the intracellular distribution of this compound using this method, the compound would typically need to be fluorescently tagged or used in conjunction with fluorescent probes that report on specific cellular states.
The general methodology for such an investigation would involve several key steps. Initially, a fluorescent derivative of this compound would be synthesized. This tagged compound would then be introduced to cultured cells. Following an incubation period, the cells would be imaged using a confocal microscope. The emitted fluorescence from the tagged compound would reveal its location within the cell. Co-localization studies, using additional fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus), would further refine the understanding of the compound's preferential accumulation sites. springernature.com
While specific research on the intracellular distribution of this compound is not widely published, the principles of this technique are broadly applicable. For instance, studies on other fluorescently labeled molecules have successfully determined their concentrations and distributions within various cellular compartments. scian.clnih.gov This approach can distinguish between accumulation in the cytoplasm, nucleus, or specific organelles, providing clues about the compound's potential targets and mechanisms of action.
Table 1: Hypothetical Intracellular Distribution of a Fluorescently-Tagged this compound Derivative as Determined by Confocal Microscopy
| Cellular Compartment | Fluorescence Intensity (Arbitrary Units) | Interpretation of Potential Accumulation |
| Nucleus | Low | Suggests minimal direct interaction with genetic material. |
| Cytoplasm | Moderate | Indicates general diffusion or interaction with cytosolic components. |
| Mitochondria | High | Implies potential targeting of mitochondrial processes. |
| Endoplasmic Reticulum | Moderate to High | Suggests a possible role in protein synthesis or stress responses. |
This table represents a hypothetical scenario and is for illustrative purposes to demonstrate the type of data generated from confocal microscopy experiments.
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the ultrastructure of cells at a very high resolution. nih.gov It allows researchers to observe the fine details of organelles and detect morphological changes that may occur in response to a chemical compound. nih.gov In the context of investigating the effects of this compound, TEM would be employed to identify any structural alterations in cellular organelles following treatment.
The process involves treating cells with the compound, followed by fixation, embedding, and ultra-thin sectioning of the cells. nih.gov These sections are then imaged with an electron beam. The resulting images can reveal subtle changes in the morphology of organelles such as the mitochondria, endoplasmic reticulum, and Golgi apparatus. For example, drug-induced stress can lead to mitochondrial swelling, dilation of the endoplasmic reticulum cisternae, or changes in the structure of the nuclear envelope. nih.gov
Studies on other purine analogs have demonstrated the utility of electron microscopy in revealing their cytotoxic effects. For instance, some compounds have been shown to induce apoptosis, which is characterized by distinct ultrastructural changes like chromatin condensation and the formation of apoptotic bodies. Observations of mitochondrial damage, such as swelling and disruption of cristae, can suggest an impact on cellular energy metabolism. nih.gov
Table 2: Potential Ultrastructural Changes in Organelles Following Treatment with this compound in a Research Setting
| Organelle | Observed Ultrastructural Change | Potential Functional Implication |
| Mitochondria | Swelling, loss of cristae integrity | Impaired energy production, initiation of apoptosis |
| Endoplasmic Reticulum | Dilation of cisternae, ribosome detachment | Disruption of protein synthesis and folding, cellular stress |
| Nucleus | Chromatin condensation, nuclear membrane blebbing | Early signs of apoptosis |
| Lysosomes | Increased number and size | Enhanced autophagy or cellular degradation processes |
This table outlines potential research findings and is intended to illustrate the application of electron microscopy in toxicological and pharmacological studies.
Future Research Directions and Unexplored Potential of 2 6 Amino 9h Purin 8 Ylsulfanyl Ethanol
Emerging Biological Targets and Pathways
The purine (B94841) scaffold is a well-established pharmacophore known to interact with a wide array of biological targets. For 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol, future research is poised to investigate its activity against several emerging classes of enzymes and signaling pathways.
Kinase Inhibition: Protein kinases represent a large family of enzymes that are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.govresearchgate.net Purine analogues have been successfully developed as kinase inhibitors. nih.govresearchgate.net The structural backbone of this compound makes it a prime candidate for screening against various kinase families, such as cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and spleen tyrosine kinase (Syk). The 8-thio-substitution could offer unique interactions within the ATP-binding pocket of these enzymes, potentially leading to the development of selective inhibitors. For instance, derivatives of 8-thio-adenosine have been investigated as inhibitors of NAD kinase in pathogenic bacteria, highlighting the potential for this scaffold to target nucleotide-binding sites. nih.gov
Table 1: Potential Kinase Targets for this compound
| Kinase Family | Potential Therapeutic Area | Rationale for Investigation |
| Cyclin-Dependent Kinases (CDKs) | Oncology | Purine analogs like roscovitine (B1683857) are known CDK inhibitors. nih.gov |
| Janus Kinases (JAKs) | Inflammatory Diseases | Pyrrolo[2,3-d]pyrimidine scaffolds, related to purines, are effective JAK inhibitors. nih.gov |
| Spleen Tyrosine Kinase (Syk) | Autoimmune Disorders, Oncology | Syk is a non-receptor tyrosine kinase amenable to targeting by small molecules. |
| NAD Kinases | Infectious Diseases | 8-thioalkyl-adenosine derivatives have shown inhibitory activity against bacterial NAD kinases. nih.gov |
Purine Metabolism and Salvage Pathways: Enzymes involved in purine metabolism are critical for cell proliferation and survival, making them attractive targets in oncology and immunology. nih.gov Future studies could explore the interaction of this compound with key enzymes in the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or adenosine (B11128) deaminase (ADA). Modulation of these enzymes could lead to cytotoxic effects in rapidly dividing cancer cells or immunomodulatory effects. labcorp.com
Combination Strategies with Other Research Compounds in Preclinical Models
The efficacy of many therapeutic agents can be enhanced through combination strategies that target complementary pathways or overcome resistance mechanisms. In preclinical models, investigating this compound in combination with other research compounds holds significant promise.
Synergy with Chemotherapeutic Agents: Purine analogs have a long history of use in combination with standard chemotherapy. nih.govrevvity.com Preclinical studies could explore the synergistic effects of this compound with cytotoxic agents like platinum-based drugs or taxanes in various cancer models. nih.gov The rationale for such combinations lies in the potential for the purine analog to interfere with DNA repair mechanisms or cell cycle progression, thereby sensitizing cancer cells to the effects of chemotherapy. hellobio.com
Combination with Targeted Therapies: As our understanding of cancer biology deepens, the use of targeted therapies is becoming more prevalent. Combining this compound with inhibitors of specific signaling pathways (e.g., PI3K/AKT/mTOR or MAPK pathways) could offer a powerful approach to overcoming drug resistance and achieving more durable responses in preclinical cancer models.
Table 2: Potential Combination Strategies in Preclinical Oncology Models
| Combination Agent Class | Preclinical Model | Rationale |
| Platinum-based drugs (e.g., Cisplatin) | Ovarian or Lung Cancer Xenografts | Potential for inhibiting DNA repair mechanisms. nih.govnih.gov |
| Taxanes (e.g., Paclitaxel) | Breast Cancer Models | Possible synergistic effects on cell cycle arrest and apoptosis. |
| PI3K inhibitors | Various Solid Tumor Models | Targeting parallel survival pathways to prevent resistance. |
| Natural Products | Prostate Cancer Models | Some natural products have been shown to enhance the efficacy of anticancer drugs. nih.gov |
Development of Novel Research Probes and Tool Compounds
The unique structure of this compound can be leveraged to create sophisticated research tools for studying biological systems.
Fluorescent Probes: By chemically modifying the ethanol (B145695) moiety or the purine ring with a fluorophore, novel fluorescent probes could be synthesized. nih.gov Such probes would be invaluable for cellular imaging studies, allowing researchers to visualize the subcellular localization of the compound and its potential binding partners in real-time. dntb.gov.ua These tools could help elucidate the mechanism of action and identify new biological targets. The development of fluorescent probes based on purine scaffolds is an active area of research. mdpi.com
Affinity-Based Probes: The development of affinity-based probes, where the compound is attached to a solid support, could facilitate the identification of its protein binding partners through techniques like affinity chromatography followed by mass spectrometry. This approach would provide a direct method for discovering novel cellular targets and understanding the compound's broader biological effects.
Advancements in Delivery Systems for Research Applications
The therapeutic potential of many promising compounds is often limited by poor bioavailability, rapid metabolism, or off-target toxicity. Advanced delivery systems can help overcome these challenges in a research setting.
Nanoparticle Formulations: Encapsulating this compound within nanoparticles, such as liposomes or polymeric micelles, could enhance its solubility, stability, and delivery to specific tissues or cell types in preclinical models. nih.gov For instance, adenosine-functionalized nanoparticles have been explored for targeted drug delivery. jax.org This approach could improve the compound's efficacy and allow for more controlled studies of its biological effects. The use of nanoparticles for delivering purine analogs is a growing field of interest. nih.gov
Prodrug Strategies: The ethanol group on the molecule provides a convenient handle for creating prodrugs. By attaching a promoiety, the compound's pharmacokinetic properties could be modulated to improve its absorption, distribution, metabolism, and excretion (ADME) profile in research animals. This would enable more reliable and reproducible preclinical studies.
Integration of Artificial Intelligence and Machine Learning in Discovery Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These powerful computational tools can be applied to accelerate the exploration of this compound's potential.
Target Prediction and Virtual Screening: AI algorithms can be trained on large datasets of known drug-target interactions to predict the most likely biological targets for novel compounds. Applying such models to this compound could rapidly identify high-probability targets for experimental validation, saving significant time and resources.
De Novo Design of Analogs: Generative AI models can design novel molecules with desired properties. mdpi.com By using the structure of this compound as a starting point, these models could generate a library of virtual analogs with potentially improved potency, selectivity, or pharmacokinetic properties. This would guide the synthesis of the most promising new compounds for further investigation.
Synthesis Pathway Optimization: AI can also be used to predict and optimize chemical synthesis routes, making the production of this compound and its derivatives more efficient and cost-effective.
Translational Research Opportunities from Preclinical Findings (excluding clinical trials)
Strong preclinical data is the foundation for any potential therapeutic agent. For this compound, promising findings in preclinical models could open up several avenues for translational research.
Biomarker Discovery: If the compound shows significant activity in specific preclinical models, further research can focus on identifying biomarkers that predict response or resistance. This could involve genomic, proteomic, or metabolomic profiling of sensitive versus resistant cell lines or tumors. Identifying such biomarkers is a crucial step in a translational research pathway.
Development of Advanced Preclinical Models: Positive results in standard preclinical models, such as cell line-derived xenografts, could justify the use of more sophisticated models that better recapitulate human disease. This includes patient-derived xenografts (PDXs), organoids, and humanized mouse models. nih.gov These advanced models would provide more robust data on the compound's potential efficacy.
Pharmacodynamic and Pharmacokinetic Studies: Detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted, and how it affects its biological target in a living organism. These studies are critical for establishing a potential therapeutic window and informing the design of future investigations.
Q & A
Q. How can computational modeling predict the compound’s electronic properties?
- Methodology : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and Mulliken charges. Solvent effects (e.g., ethanol) are modeled using the polarizable continuum model (PCM). Compare results with experimental UV-Vis spectra (λmax ~260 nm for purine absorption) .
Advanced Research Questions
Q. How to resolve contradictions in NMR data when the compound exhibits solvent-dependent shifts?
- Methodology : If proton signals vary (e.g., DMSO-d6 vs. CDCl3), conduct variable-temperature NMR (VT-NMR) to assess hydrogen bonding or aggregation. For ambiguous peaks, use - COSY and - HSQC to assign coupling networks. Cross-reference with crystallographic data to confirm tautomeric forms (e.g., imidazole vs. pyrimidine ring protonation) .
Q. What strategies mitigate side reactions during sulfhydryl group incorporation?
- Methodology : Protect the sulfhydryl group with trityl or acetyl moieties during purine functionalization. Post-coupling, deprotect using TFA/water (95:5) for trityl or NaOH (0.1 M) for acetyl. Monitor by LC-MS for disulfide dimer formation (retention time shifts) and quench with DTT .
Q. How to design a thermodynamic framework for predicting solubility and vaporization enthalpy?
- Methodology : Apply the “centerpiece” approach using group contribution methods (e.g., Joback-Reid) to estimate ΔHvap. Validate via thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min). For solubility, use the UNIFAC model with experimental shake-flask data in ethanol/water mixtures .
Q. What crystallographic challenges arise from twinning or disorder in purine derivatives?
- Methodology : For twinned crystals, use SHELXD for structure solution with twin law refinement (e.g., two-fold rotation). For disorder (e.g., ethanol chain orientation), apply PART and EADP instructions in SHELXL to model split positions. Validate with R1 < 5% and wR2 < 12% .
Q. How to evaluate enzyme inhibition kinetics using this compound?
- Methodology : Perform in vitro assays with adenosine deaminase (ADA) or purine nucleoside phosphorylase (PNP). Use Lineweaver-Burk plots to determine inhibition constants (Ki). For binding mode insights, dock the compound into enzyme active sites (e.g., Autodock Vina) and validate via MD simulations (AMBER force field) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
